molecular formula C25H26N2O4S B298903 5-(1,3-Benzodioxol-5-ylmethylene)-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one

5-(1,3-Benzodioxol-5-ylmethylene)-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one

カタログ番号 B298903
分子量: 450.6 g/mol
InChIキー: MEVJHMTULGFMCU-ARKVWGHASA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(1,3-Benzodioxol-5-ylmethylene)-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one, also known as BTE-1, is a thiazolidinone derivative compound that has been synthesized and studied for its potential applications in scientific research. BTE-1 has been shown to have promising properties as a research tool due to its unique chemical structure and mechanism of action.

作用機序

5-(1,3-Benzodioxol-5-ylmethylene)-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one has been shown to inhibit the activity of the enzyme, glycogen synthase kinase-3β (GSK-3β). GSK-3β is involved in various cellular processes, such as cell proliferation and differentiation, and has been implicated in the development of various diseases, including cancer. Inhibition of GSK-3β by 5-(1,3-Benzodioxol-5-ylmethylene)-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one leads to the activation of various signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects
5-(1,3-Benzodioxol-5-ylmethylene)-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects on cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to the inhibition of cancer cell growth. 5-(1,3-Benzodioxol-5-ylmethylene)-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. Additionally, 5-(1,3-Benzodioxol-5-ylmethylene)-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.

実験室実験の利点と制限

One of the advantages of using 5-(1,3-Benzodioxol-5-ylmethylene)-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one in lab experiments is its specificity for GSK-3β inhibition, which allows for the study of the specific effects of GSK-3β inhibition on cellular processes. Additionally, 5-(1,3-Benzodioxol-5-ylmethylene)-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one has been shown to have low toxicity and good solubility, making it a suitable candidate for further in vivo studies. However, one of the limitations of using 5-(1,3-Benzodioxol-5-ylmethylene)-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one in lab experiments is its relatively low potency compared to other GSK-3β inhibitors, which may limit its effectiveness in certain studies.

将来の方向性

There are several future directions for the study of 5-(1,3-Benzodioxol-5-ylmethylene)-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one and its potential applications in scientific research. One potential direction is the further development of 5-(1,3-Benzodioxol-5-ylmethylene)-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one as a potential anti-cancer drug, either alone or in combination with other anti-cancer drugs. Another potential direction is the study of 5-(1,3-Benzodioxol-5-ylmethylene)-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one in the treatment of other diseases, such as Alzheimer's disease. Additionally, further studies are needed to elucidate the specific mechanisms by which 5-(1,3-Benzodioxol-5-ylmethylene)-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one inhibits GSK-3β and its downstream effects on cellular processes.

合成法

The synthesis of 5-(1,3-Benzodioxol-5-ylmethylene)-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one involves the reaction of 5-(1,3-benzodioxol-5-ylmethylene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one with 4-ethoxyaniline in the presence of a catalyst. The resulting compound is then purified using various methods, such as column chromatography, to obtain pure 5-(1,3-Benzodioxol-5-ylmethylene)-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one.

科学的研究の応用

5-(1,3-Benzodioxol-5-ylmethylene)-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research in the development of anti-cancer drugs. 5-(1,3-Benzodioxol-5-ylmethylene)-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one has also been studied for its potential use in the treatment of other diseases, such as diabetes and Alzheimer's disease.

特性

製品名

5-(1,3-Benzodioxol-5-ylmethylene)-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one

分子式

C25H26N2O4S

分子量

450.6 g/mol

IUPAC名

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-cyclohexyl-2-(4-ethoxyphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H26N2O4S/c1-2-29-20-11-9-18(10-12-20)26-25-27(19-6-4-3-5-7-19)24(28)23(32-25)15-17-8-13-21-22(14-17)31-16-30-21/h8-15,19H,2-7,16H2,1H3/b23-15-,26-25?

InChIキー

MEVJHMTULGFMCU-ARKVWGHASA-N

異性体SMILES

CCOC1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/S2)C5CCCCC5

SMILES

CCOC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC4=C(C=C3)OCO4)S2)C5CCCCC5

正規SMILES

CCOC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC4=C(C=C3)OCO4)S2)C5CCCCC5

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。